molecular formula C5H7N4Se B1235916 4-amino-1-methyl-1H-imidazole-5-carboselenoamide

4-amino-1-methyl-1H-imidazole-5-carboselenoamide

Cat. No. B1235916
M. Wt: 202.11 g/mol
InChI Key: SMYADAJBJIXZHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-1-methylimidazole-5-carboselenoamide is a member of the class of imidazoles bearing methyl, amino and selenocarboxamido substituents at positions 1, 4 and 5 respectively. It is a member of imidazoles, an aromatic amine and an organoselenium compound.

Scientific Research Applications

Imidazole Derivatives in Bioactive Molecule Synthesis

Imidazole and its derivatives, like 4-amino-1-methyl-1H-imidazole-5-carboselenoamide, have garnered attention due to their remarkable pharmacological activities. They are integral in medicinal chemistry, serving as a key structural component in drug discovery. These compounds demonstrate a wide range of biological activities, such as analgesic, anti-inflammatory, anticancer, antiviral, and antimicrobial properties. Synthesis methods and chemical reactions of imidazole derivatives offer significant potential in the field of medicinal chemistry (Kumar, Kumar, & Raj, 2017).

Polyamide Interaction with DNA

Polyamides containing imidazole amino acids, like 4-amino-1-methyl-1H-imidazole-5-carboselenoamide, can be engineered to bind specifically to DNA sequences, modulating gene expression. These compounds are non-toxic, cell-permeable, and stable, making them promising tools for gene regulation. Advances in understanding the pairing rules, specificities, and affinities of these polyamides to DNA, as well as their synthesis methods, cellular uptake properties, and effectiveness in vivo, are significant in the field of gene therapy (Zhu et al., 2008).

Imidazole-Based Peptidomimetics Synthesis

4-Amino-1-methyl-1H-imidazole-5-carboselenoamide-related compounds are utilized in the synthesis of imidazole-based peptidomimetics. These compounds are vital in medical chemistry for creating constrained analogues of bioactive peptides, demonstrating significant potential in drug design and pharmacological research (Skogh et al., 2013).

Imidazole Derivatives in Therapeutic Applications

Imidazole derivatives have been explored for their therapeutic applications, particularly in treating diseases like cancer. R115777, a compound structurally related to 4-amino-1-methyl-1H-imidazole-5-carboselenoamide, showcases its potential as a potent and selective inhibitor of farnesyl protein transferase, demonstrating significant antitumor effects and marking a milestone in therapeutic interventions (Venet, End, & Angibaud, 2003).

properties

Product Name

4-amino-1-methyl-1H-imidazole-5-carboselenoamide

Molecular Formula

C5H7N4Se

Molecular Weight

202.11 g/mol

InChI

InChI=1S/C5H7N4Se/c1-9-2-8-4(6)3(9)5(7)10/h2,7H,6H2,1H3

InChI Key

SMYADAJBJIXZHB-UHFFFAOYSA-N

SMILES

CN1C=NC(=C1C(=N)[Se])N

Canonical SMILES

CN1C=NC(=C1C(=N)[Se])N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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